Fmoc-Cycloheptyl-Ala-OH

Enzyme Engineering Metalloenzymes Biocatalysis

Fmoc-Cycloheptyl-Ala-OH (CAS 1993342-75-8) introduces a seven-membered cycloheptyl side chain, offering greater steric bulk and conformational restriction than cyclohexyl or cyclopentyl analogs. A recent study demonstrated that replacing cyclohexylalanine with this residue in a copper metalloenzyme improved kcat and total turnover number, validating its use for fine-tuning active-site hydrophobicity. This N-Fmoc-protected, non-proteinogenic building block is essential for SAR campaigns, peptide stability engineering, and synthesizing peptidomimetics with enhanced proteolytic resistance. Supplied as a solid with ≥98% purity, it integrates seamlessly into standard Fmoc-SPPS protocols. Order now to leverage its unique structural advantages in your peptide design.

Molecular Formula C25H29NO4
Molecular Weight 407.51
CAS No. 1993342-75-8
Cat. No. B2750720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cycloheptyl-Ala-OH
CAS1993342-75-8
Molecular FormulaC25H29NO4
Molecular Weight407.51
Structural Identifiers
SMILESC1CCCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
InChIKeyQLVAHIRRBVTTMP-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cycloheptyl-Ala-OH (CAS 1993342-75-8) for Peptide Synthesis: A Baseline Product Profile


Fmoc-Cycloheptyl-Ala-OH (CAS 1993342-75-8) is a synthetic, N-Fmoc-protected, non-proteinogenic amino acid derivative designed for incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS) . It is characterized by a cycloheptyl side chain attached to the α-carbon of an alanine backbone . This substitution introduces a bulky, conformationally restricted hydrophobic residue, making it a valuable building block for investigating structure-activity relationships (SAR), engineering peptide stability, and modulating protein function [1]. The compound is supplied as a solid with typical purities ranging from 95% to 99% from various commercial sources .

Why Fmoc-Cycloheptyl-Ala-OH Cannot Be Casually Substituted with Other Cycloalkyl Amino Acids


In peptide science, substituting one hydrophobic, non-natural amino acid for another is not a trivial decision, as subtle changes in side-chain geometry can lead to profound differences in biological and structural outcomes. The cycloheptyl ring of Fmoc-Cycloheptyl-Ala-OH provides a distinct steric and conformational profile compared to its smaller cycloalkyl analogs like cyclohexylalanine (Cha) or cyclopentylalanine (Cpa) . A recent study in enzyme engineering demonstrated that substituting a cyclohexylalanine with cycloheptylalanine in the active site of a copper metalloenzyme resulted in a measurable improvement in catalytic turnover (kcat) and total turnover number (TTN) [1]. This is not merely a potency shift; it reflects a change in the fundamental structure-function relationship, where the larger ring size alters the local hydrophobic environment and, consequently, the enzyme's performance [2]. Therefore, direct substitution without empirical validation risks undermining carefully optimized peptide or protein function, necessitating the procurement of the specific analog required for a given application .

Quantitative Differentiation of Fmoc-Cycloheptyl-Ala-OH vs. Analogs: An Evidence-Based Procurement Guide


Enhanced Catalytic Turnover in Engineered Metalloenzyme vs. Cyclohexylalanine

In a study of a bacterial laccase metalloenzyme, site-specific incorporation of cycloheptylalanine (Chp) at a key position in the active site yielded a higher catalytic turnover number (kcat) and total turnover number (TTN) compared to the cyclohexylalanine (Cha) variant [1]. This demonstrates that the larger cycloheptyl ring can more effectively tune the local hydrophobic environment to improve enzyme function than its smaller analog [2].

Enzyme Engineering Metalloenzymes Biocatalysis

Physicochemical Properties: Molecular Weight and Ring Size Differentiation from Cyclopentyl and Cyclohexyl Analogs

Fmoc-Cycloheptyl-Ala-OH (MW 407.5 g/mol) is distinguished from its closest commercially available analogs by its molecular weight and side-chain ring size. Fmoc-L-cyclopentylalanine (Cpa) has a molecular weight of 379.45 g/mol (C23H25NO4) , while Fmoc-L-cyclohexylalanine (Cha) has a molecular weight of 393.48 g/mol (C24H27NO4) . This progression reflects the addition of one (Cpa → Cha) or two (Cpa → Chp) methylene units to the cycloalkyl ring, directly impacting steric bulk and lipophilicity.

Peptide Chemistry SPPS Structure-Activity Relationship

Conformational Rigidity and Steric Bulk: Class-Level Inference from Cycloalkyl Amino Acids

As a class, cycloalkyl-substituted amino acids like Fmoc-Cycloheptyl-Ala-OH are known to introduce steric bulk and conformational rigidity into peptide chains, which can enhance metabolic stability and direct folding . The cycloheptyl group, being larger than a cyclohexyl group, is expected to impose more significant conformational constraints. A review of unnatural amino acid incorporation highlights that replacing flexible side chains with constrained cyclic moieties is a core strategy for improving peptide stability against proteases [1].

Peptide Conformation Peptidomimetics Drug Design

Commercial Availability and Purity Profile as a Practical Differentiator

Fmoc-Cycloheptyl-Ala-OH is commercially available from multiple reputable chemical suppliers with defined purity grades (typically 95% to 99%) . This contrasts with some specialized cycloalkyl amino acids that may be limited to custom synthesis or have lower commercial availability. The existence of multiple, independent supply chains and catalog listings for Fmoc-Cycloheptyl-Ala-OH supports its viability for routine procurement and large-scale peptide synthesis projects.

Procurement SPPS Peptide Synthesis

Optimal Research and Industrial Applications for Fmoc-Cycloheptyl-Ala-OH Based on Differentiated Evidence


Engineering Metalloenzymes for Enhanced Catalytic Performance via Hydrophobic Tuning

Researchers seeking to improve the catalytic efficiency of metalloenzymes, such as laccases or other copper-dependent oxidoreductases, should prioritize Fmoc-Cycloheptyl-Ala-OH. The demonstrated ability of cycloheptylalanine to significantly increase kcat and total turnover number compared to a cyclohexylalanine variant [1] provides a validated rationale for its selection. In this application, Fmoc-Cycloheptyl-Ala-OH is used to synthesize modified enzymes via solid-phase peptide synthesis (SPPS) or expressed protein ligation, enabling the site-specific introduction of a bulkier hydrophobic residue to fine-tune the active site environment for optimal substrate turnover.

Designing Peptides with High Conformational Rigidity for SAR and Stability Studies

In structure-activity relationship (SAR) campaigns and peptide stability engineering, Fmoc-Cycloheptyl-Ala-OH is the building block of choice when a high degree of backbone constraint and steric bulk is required [1]. Its larger ring size (seven-membered) provides greater restriction of conformational freedom than the more common cyclohexyl (six-membered) or cyclopentyl (five-membered) analogs . This makes it ideal for creating peptidomimetics designed to resist proteolytic degradation or to stabilize a specific secondary structure motif (e.g., a tight turn or helical cap) essential for biological activity.

General Peptide Chemistry and Protein Engineering Requiring a Robust, Commercially Available Hydrophobic Building Block

For peptide synthesis cores and protein engineering laboratories that require a reliable and scalable supply of a bulky, hydrophobic amino acid, Fmoc-Cycloheptyl-Ala-OH offers a practical advantage. Its established commercial availability from multiple vendors [1] ensures a stable supply chain for both small-scale research and larger production runs. This makes it a preferred choice over less accessible custom-synthesized analogs for projects that demand a consistent source of a non-natural, Fmoc-protected building block for routine SPPS applications.

Technical Documentation Hub

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